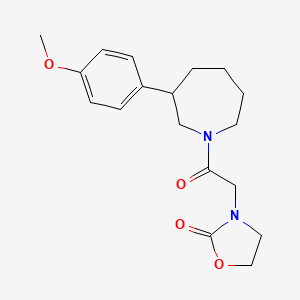
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one is a member of the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.40 g/mol
- CAS Number : 878055-73-3
The biological activity of oxazolidinones, including this compound, is primarily attributed to their ability to inhibit bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of other well-known oxazolidinone antibiotics such as linezolid and tedizolid .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazolidinones. The compound in focus has shown effectiveness against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial protein synthesis, similar to other members of its class .
Cytotoxicity Studies
Cytotoxicity tests are crucial for evaluating the safety profile of new compounds. In vitro studies on normal cell lines (e.g., L929) indicated that while some derivatives exhibited significant cytotoxicity, others promoted increased cell viability at specific concentrations. This suggests a potential therapeutic window where the compound can exert antimicrobial effects without harming host cells .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL | Study A |
| Escherichia coli | 16 µg/mL | Study B |
| Streptococcus pneumoniae | 8 µg/mL | Study C |
Table 2: Cytotoxicity Results on L929 Cells
| Compound Concentration (µM) | Cell Viability (%) | Observation |
|---|---|---|
| 100 | 75 | Moderate cytotoxicity |
| 200 | 45 | High cytotoxicity |
| 50 | 110 | Increased viability |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of oxazolidinones showed enhanced activity against resistant bacterial strains compared to traditional antibiotics. The study specifically noted that the presence of the methoxy group significantly contributed to the increased lipophilicity and, consequently, better membrane penetration . -
Cytotoxicity Assessment :
Research conducted by Pharmaceutical Research evaluated the cytotoxic effects of various oxazolidinone derivatives on cancer cell lines. The findings indicated that certain modifications in the chemical structure could lead to selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of these compounds in oncology .
Eigenschaften
IUPAC Name |
3-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-16-7-5-14(6-8-16)15-4-2-3-9-19(12-15)17(21)13-20-10-11-24-18(20)22/h5-8,15H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXVPYMSFWUTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














